5-Aminononane

Overview

Description

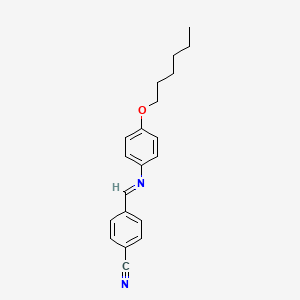

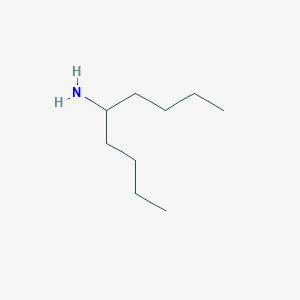

5-Aminononane, also known as 1-butylpentylamine, is a primary amine that contains nine carbon atoms . It has a molecular weight of 143.27 .

Molecular Structure Analysis

The molecular formula of 5-Aminononane is C9H21N . It contains a total of 30 bonds, including 9 non-H bonds, 6 rotatable bonds, and 1 primary aliphatic amine . The IUPAC name is 1-butylpentylamine .Physical And Chemical Properties Analysis

5-Aminononane is a solid, semi-solid, or liquid at room temperature . It should be stored in a dark place, under an inert atmosphere, at room temperature .Scientific Research Applications

Biotechnology: Enzyme Functionality and Protein Engineering

5-Aminononane serves as a building block in the synthesis of complex biomolecules. It’s used to modify the side chains of enzymes and proteins, enhancing their stability or altering their specificity. This chemical modification can lead to the development of enzymes with industrial applications, such as biofuel production or waste treatment .

Medicine: Drug Development and Delivery Systems

In medical research, 5-Aminononane is explored for its potential in drug delivery systems. Its structure allows for the conjugation with therapeutic agents, aiming to improve the solubility, efficacy, and targeted delivery of drugs, particularly in cancer therapy .

Chemical Synthesis: Organic Compound Production

5-Aminononane is utilized in organic synthesis as an intermediate for the production of various compounds. Its amine group is reactive and can be used to form bonds with carboxylic acids, aldehydes, and ketones, leading to the creation of new molecules with potential industrial and pharmaceutical applications .

Materials Science: Polymer and Resin Manufacture

In materials science, 5-Aminononane is used to synthesize polymers and resins. Its incorporation into polymer chains can result in materials with improved mechanical properties, such as increased flexibility or strength, which are valuable in manufacturing and construction.

Environmental Science: Pollution Remediation

Research into environmental applications of 5-Aminononane includes its use in the remediation of pollutants. It can be part of the synthesis of nanomaterials that degrade or capture contaminants, contributing to cleaner water and air .

Industrial Applications: Catalysts and Additives

5-Aminononane is investigated for its role as a catalyst or additive in industrial processes. It can enhance reaction rates or product yields in the manufacture of chemicals, plastics, and other materials, making production more efficient and cost-effective .

Safety and Hazards

5-Aminononane is associated with some safety hazards. It has been assigned the GHS07 pictogram and the signal word "Warning" . Hazard statements include H315 (causes skin irritation) and H319 (causes serious eye irritation) . Precautionary measures include avoiding inhalation, ingestion, or skin contact, and using personal protective equipment .

properties

IUPAC Name |

nonan-5-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H21N/c1-3-5-7-9(10)8-6-4-2/h9H,3-8,10H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BKEVGGILGWUWSB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC(CCCC)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H21N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20176392 | |

| Record name | 5-Aminononane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20176392 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

143.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-Aminononane | |

CAS RN |

2198-45-0 | |

| Record name | 5-Aminononane | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002198450 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 5-Aminononane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20176392 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-Methoxy-4-[2-(4-pentylphenyl)ethynyl]benzene](/img/structure/B1583832.png)